GW 610

Vue d'ensemble

Description

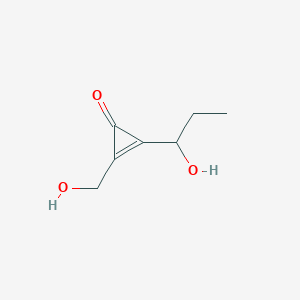

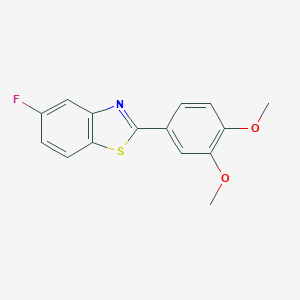

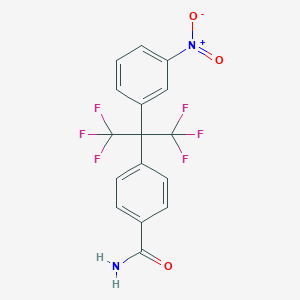

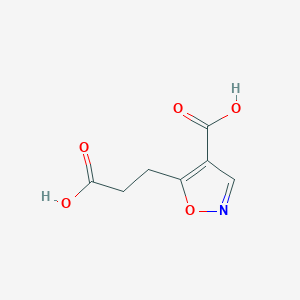

GW 610 (NSC 721648) est un agent antitumoral qui présente une activité anticancéreuse puissante et sélective contre les lignées cellulaires de cancer du poumon, du côlon et du sein . Sa structure chimique est constituée d'un noyau benzothiazole, et sa masse moléculaire est de 289,32 g/mol.

Mécanisme D'action

Target of Action

GW 610, also known as Benzothiazole, 2-(3,4-dimethoxyphenyl)-5-fluoro-, GW-610, or NSC 721648, primarily targets the cytochrome P450 enzymes, specifically CYP1A1, CYP2S1, and CYP2W1 . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds .

Mode of Action

This compound interacts with its targets, the cytochrome P450 enzymes, by inducing their expression . The compound induces the mRNA and protein of CYP1A1 in various cell lines, including MDA-MB-468, MCF-7, KM12, and HCC2998 . The induction of cyp2s1 and cyp2w1 is observed only in breast cancer cells .

Biochemical Pathways

The interaction of this compound with the cytochrome P450 enzymes affects the metabolic pathways of these enzymes. The induction of CYP1A1, CYP2S1, and CYP2W1 alters the metabolism of xenobiotics and endogenous compounds, affecting the cellular responses to these compounds .

Result of Action

This compound exhibits potent and selective anticancer activity against lung, colon, and breast cancer cell lines . It inhibits the proliferation of MCF-7, MDA 468, KM 12, and HCC 2998 cells . The induction of CYP1A1, CYP2S1, and CYP2W1 by this compound may contribute to its anticancer activity .

Analyse Biochimique

Biochemical Properties

GW 610 interacts with various enzymes and proteins, exerting its effects primarily through its antiproliferative properties . It inhibits the proliferation of several cancer cell lines, including MCF-7, MDA 468, KM 12, and HCC 2998 cells . Furthermore, this compound induces CYP1A1 mRNA and protein in these cells, whereas CYP2S1 and CYP2W1 are induced only in breast cancer cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation and inducing changes in gene expression . Its impact on cell signaling pathways and cellular metabolism is primarily related to its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . It exerts its effects at the molecular level by inhibiting cell proliferation and inducing the expression of certain enzymes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily related to its antiproliferative activity . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the CYP1A1, CYP2S1, and CYP2W1 enzymes

Méthodes De Préparation

Voies de synthèse:: Malheureusement, les voies de synthèse spécifiques de GW 610 ne sont pas largement documentées dans la littérature. Il est synthétisé par des réactions chimiques impliquant des dérivés de benzothiazole.

Conditions de réaction:: Les conditions de réaction exactes pour la synthèse de this compound restent non divulguées. Les chercheurs utilisent probablement diverses stratégies de synthèse pour accéder à ce composé.

Production industrielle:: Les informations concernant les méthodes de production industrielle à grande échelle de this compound sont rares. Il est principalement disponible auprès des fournisseurs de recherche.

Analyse Des Réactions Chimiques

GW 610 subit plusieurs types de réactions, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions détaillés ne sont pas explicitement rapportés.

4. Applications de recherche scientifique

This compound trouve des applications dans divers domaines scientifiques:

Chimie: Les chercheurs explorent sa réactivité et son potentiel en tant que brique de base pour de nouveaux composés.

Biologie: this compound peut servir de composé outil pour étudier les processus cellulaires.

Médecine: Ses propriétés anticancéreuses le rendent pertinent pour le développement de médicaments.

Industrie: Bien que ses applications industrielles soient limitées, la structure unique de this compound pourrait inspirer de nouveaux matériaux.

5. Mécanisme d'action

Le mécanisme précis par lequel this compound exerce ses effets reste insaisissable. Il interagit probablement avec des cibles moléculaires spécifiques et des voies de signalisation au sein des cellules cancéreuses.

Applications De Recherche Scientifique

GW 610 finds applications in various scientific fields:

Chemistry: Researchers explore its reactivity and potential as a building block for novel compounds.

Biology: this compound may serve as a tool compound to investigate cellular processes.

Medicine: Its anticancer properties make it relevant for drug development.

Industry: While industrial applications are limited, this compound’s unique structure could inspire new materials.

Comparaison Avec Des Composés Similaires

GW 610 se distingue par son activité antiproliférative puissante (GI50 < 0,1 nM) contre les lignées cellulaires cancéreuses humaines MCF-7 et MDA 468 . Malheureusement, les informations sur les composés similaires ne sont pas facilement disponibles.

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-fluoro-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNO2S/c1-18-12-5-3-9(7-13(12)19-2)15-17-11-8-10(16)4-6-14(11)20-15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLSVQBGBBYEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=C(S2)C=CC(=C3)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60236247 | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872726-44-8 | |

| Record name | GW-610 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872726448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-610 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60236247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GW-610 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3XWA9LQ3Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW-610) a promising antitumor agent?

A1: GW-610 exhibits potent and selective in vitro antitumor activity, particularly against lung, colon, and breast cancer cell lines. [] Its mechanism of action involves bioactivation by cytochrome P450 (P450) enzymes, primarily CYP1A1 and CYP2W1, leading to the formation of reactive metabolites. [] These metabolites can form DNA adducts, ultimately leading to cancer cell death. [] Furthermore, GW-610's antitumor activity does not rely on induction of CYP1A1 expression, unlike previously reported 2-(4-aminophenyl)benzothiazoles, making it a unique candidate. []

Q2: How do different cytochrome P450 enzymes influence GW-610 activity?

A2: CYP1A1 and CYP2W1 play crucial roles in bioactivating GW-610, enhancing its antitumor effects. [, ] Specifically, CYP2W1 demonstrates higher efficiency in catalyzing GW-610 oxidation compared to CYP1A1. [] Conversely, CYP2S1 appears to deactivate GW-610, potentially by reducing a reactive hydroxylamine intermediate back to the parent compound. [] This interplay between activating and deactivating enzymes highlights the importance of understanding individual CYP profiles for optimizing GW-610 efficacy.

Q3: What structural features of GW-610 are crucial for its antitumor activity?

A3: The 2-(3,4-dimethoxyphenyl) moiety in GW-610 is essential for its potency. [] Modifying this structure generally leads to a decrease in antitumor activity. [] This suggests a specific interaction between this region of the molecule and its biological target, potentially influencing binding affinity or metabolic activation.

Q4: Are there any strategies to improve the delivery and efficacy of GW-610?

A4: One promising strategy involves encapsulating GW-610 within apoferritin (AFt) protein cages. [] This approach has demonstrated enhanced drug delivery to tumor cells, leading to increased potency against various cancer cell lines, including breast, ovarian, renal, and gastric carcinomas. [] AFt encapsulation not only improves solubility but also enhances selectivity towards cancerous cells while reducing potential toxicity to healthy tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide](/img/structure/B144415.png)